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2-Heptenal

Flavor chemistry Sensory science Odor activity value

2-Heptenal (trans-2-heptenal, (E)-2-heptenal) is a medium-chain monounsaturated fatty aldehyde (C7H12O, MW 112.17) belonging to the 2-alkenal class, characterized by a conjugated E-configured double bond at the 2-position and a terminal aldehyde group. It exhibits a green, fatty, slightly citrus odor with a spicy finish and is found naturally in cucumber, cranberry, soybean, olive oil, and the scent glands of rice stink bugs.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 18829-55-5
Cat. No. B126707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptenal
CAS18829-55-5
Synonyms(2E)-2-Heptenal;  (E)-2-Heptenal;  (2E)-Heptenal;  (E)-2-Hepten-1-al;  2-trans-Heptenal;  n-Hept-trans-2-enal;  trans-2-Hepten-1-al
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCCC=CC=O
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+
InChIKeyNDFKTBCGKNOHPJ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptenal (CAS 18829-55-5) Procurement Guide: A C7 Unsaturated Aldehyde with Differentiated Sensory and Biochemical Properties for Research and Industrial Application


2-Heptenal (trans-2-heptenal, (E)-2-heptenal) is a medium-chain monounsaturated fatty aldehyde (C7H12O, MW 112.17) belonging to the 2-alkenal class, characterized by a conjugated E-configured double bond at the 2-position and a terminal aldehyde group [1]. It exhibits a green, fatty, slightly citrus odor with a spicy finish and is found naturally in cucumber, cranberry, soybean, olive oil, and the scent glands of rice stink bugs [2]. Beyond its role as a flavor and fragrance ingredient (FEMA 3165), 2-heptenal is recognized as a uremic toxin that accumulates in blood and is actively transported via organic ion transporters (OAT3) [3]. Its specific chain length (C7), unsaturation, and E-configuration create measurable differentiation from the saturated analog heptanal, the shorter-chain (E)-2-hexenal, the longer-chain (E)-2-octenal, and the Z-isomer (Z)-2-heptenal across odor threshold, chromatographic behavior, chemical reactivity, and biomarker fold-change.

Why Heptanal, (E)-2-Hexenal, or (E)-2-Octenal Cannot Substitute for 2-Heptenal in Analytical, Sensory, and Biomedical Workflows


Although 2-heptenal belongs to the straight-chain aldehyde family, the presence of an E-configured double bond at the 2-position and the specific C7 chain length produce quantifiably distinct odor thresholds, chromatographic retention indices, Maillard reactivity profiles, and biological accumulation patterns relative to saturated, shorter-chain, or longer-chain analogs [1]. Replacing 2-heptenal with heptanal eliminates the unsaturated bond and shifts the odor from fresh-green to fatty-rancid while altering the retention index by over 140 Kovats units on polar columns, creating co-elution risks in GC-based methods [2]. Substituting (E)-2-hexenal or (E)-2-octenal changes both the chain-length-dependent Maillard intermediate formation rates and the odor activity value range, potentially invalidating sensory reconstitution models and flavor formation studies [3]. Even the geometric isomer (Z)-2-heptenal exhibits an odor threshold more than 4-fold lower than the E-isomer, meaning isomeric purity directly determines perceived aroma intensity.

2-Heptenal (CAS 18829-55-5) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Structural Analogs


Odor Threshold and Character Divergence: (E)-2-Heptenal vs. Heptanal vs. (E)-2-Octenal in Food Matrix

(E)-2-Heptenal exhibits a fresh, green odor with an odor threshold of 3.75 µg/kg in oil-based food matrices, compared to heptanal at 6 µg/kg (fat, citrus, rancid) and (E)-2-octenal at 3 µg/kg (cucumber) [1]. The 1.6-fold lower threshold relative to heptanal, combined with the qualitatively distinct green vs. rancid character, means the unsaturated bond fundamentally alters the sensory contribution at equal concentrations. In cranberry, (E)-2-heptenal shows an Odor Activity Value (OAV) range of 17–66, comparable to hexanal (27–60) and substantially higher than (E)-2-octenal (10–28), confirming its disproportionate contribution to fruit aroma profiles [2].

Flavor chemistry Sensory science Odor activity value

Kovats Retention Index Separation: (E)-2-Heptenal Distinguished from Heptanal and (E)-2-Octenal for GC Method Validation

On a polar DB-Wax capillary column, (E)-2-heptenal elutes at a Kovats retention index (RI) of 1318–1329, while heptanal elutes at 1184 (ΔRI = 134–145) and (E)-2-octenal at 1435 (ΔRI = 106–117) [1][2]. This 134–145 unit gap between (E)-2-heptenal and heptanal on polar phases ensures baseline chromatographic separation, which is critical when quantifying co-occurring lipid oxidation products. On non-polar columns, (E)-2-heptenal shows RI 960 vs. heptanal at 886 (ΔRI = 74) and (E)-2-octenal at 1066 (ΔRI = 106), enabling orthogonal confirmation [2].

Analytical chemistry GC-MS method development Volatile compound identification

Maillard Reaction Reactivity Gradient: (E)-2-Heptenal Occupies an Intermediate Position Between (E)-2-Hexenal and (E)-2-Octenal

In a cysteine-glucose Maillard model system, the reactivity of 2-alkenals decreased progressively with increasing carbon chain length: (E)-2-hexenal (C6) > (E)-2-heptenal (C7) > (E)-2-octenal (C8), as quantified by UPLC-MS/MS measurement of cystine-Amadori and thiazolidine intermediate concentrations [1]. Among 87 volatile compounds detected by GC-MS-O, the Maillard reaction was inhibited by decreasing the carbon chain length of the 2-alkenal, meaning (E)-2-heptenal provides a distinct intermediate level of volatile flavor compound generation—higher than (E)-2-octenal but lower than (E)-2-hexenal [1]. In a separate glucose-glutathione system, (E)-2-heptenal exhibited high reactivity against glucose, yielding higher levels of intermediate compounds than hexanal (saturated C6 aldehyde) [2].

Maillard reaction Flavor formation Meat flavor chemistry

Geometric Isomer Odor Threshold Divergence: (E)-2-Heptenal vs. (Z)-2-Heptenal Requires Strict Isomeric Purity Specifications

The (Z)-2-heptenal isomer has a reported odor threshold of 0.8 ng/g (fresh note) in cucumber volatile analysis [1], while (E)-2-heptenal exhibits odor thresholds ranging from 3.75 µg/kg in oil to 40 µg/kg in tallow matrices [2][3]. The (E)-isomer threshold is approximately 4.7- to 50-fold higher than the (Z)-isomer, depending on the matrix. This means that even small (Z)-isomer contamination in an (E)-2-heptenal lot can disproportionately alter the perceived aroma intensity and quality, as the (Z)-form is detected at far lower concentrations. Additionally, the (Z)-isomer is not recommended for fragrance use per industry safety assessments [4].

Stereochemistry Odor threshold Isomer purity Quality control

Uremic Toxin Fold Increase: 2-Heptenal Shows Higher Relative Accumulation Than 2-Hexenal and 2-Octenal in Renal Failure

In a systematic compilation of uremic toxin concentrations, 2-heptenal showed a mean uremic concentration of 54.7 µg/L (SD 16.3) versus a normal concentration of 17.7 µg/L (SD 5.33), yielding a 3.09-fold increase (CU/CN) [1][2]. By comparison, 2-hexenal exhibited a 2.79-fold increase (61.7 vs. 22.1 µg/L), and 2-octenal showed only a 1.25-fold increase (32.5 vs. 26.1 µg/L) [1]. Among the C6–C8 2-alkenals, 2-heptenal thus demonstrates the highest relative accumulation in uremic plasma, suggesting differential renal handling or metabolic stability that is not predictable from chain length alone.

Uremic toxin Biomarker Renal disease Clinical chemistry

DPPH Radical Scavenging Activity: t-2-Heptenal as a Lipid Oxidation-Derived Radical Scavenger with High Correlation to Antioxidant Assay Response

In thermally oxidized lard systems, t-2-heptenal peak areas quantified by DNPH derivatization HPLC showed a high correlation (r = −0.941) with the decrease in DPPH absorbance, indicating that t-2-heptenal is among the aldehyde species that actively react with DPPH radicals [1]. Aldehydes from oxidized fatty acids—including pentanal, t-2-heptenal, and t-2-nonenal—react with DPPH, whereas most alcohols and hydrocarbons do not [2]. This reactivity introduces a potential interference when DPPH is used to assess antioxidant capacity of lipid-containing samples: the presence of t-2-heptenal can artifactually lower DPPH absorbance, mimicking antioxidant activity. In contrast, the saturated analog heptanal does not exhibit this interference to the same extent, as its formation correlates differently with oxidation time [1].

Lipid oxidation Antioxidant assay DPPH Food chemistry

2-Heptenal (CAS 18829-55-5) High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Flavor Reconstitution Studies Requiring Authentic Green-Fresh Note Reproduction

When reconstructing the aroma profile of fruits (cranberry, cucumber) or fermented products, (E)-2-heptenal must be used rather than heptanal or (E)-2-octenal because its odor threshold of 3.75 µg/kg and OAV of 17–66 produce a fresh-green character that heptanal (6 µg/kg, rancid) and (E)-2-octenal (3 µg/kg, cucumber; OAV 10–28) cannot replicate [Section 3, Evidence 1]. Furthermore, isomeric purity is critical: even 5% (Z)-2-heptenal contamination would introduce a compound with a 4.7–50× lower odor threshold, distorting the intended aroma profile [Section 3, Evidence 4]. Procurement specifications should require ≥96% (E)-isomer content verified by GC.

GC-MS Method Development for Lipid Oxidation Monitoring in Edible Oils and Food Products

For laboratories quantifying volatile lipid oxidation markers, (E)-2-heptenal's Kovats retention index of 1318–1329 on polar columns provides unambiguous separation from heptanal (RI 1184) and (E)-2-octenal (RI 1435), with ΔRI values exceeding 100 units in both directions [Section 3, Evidence 2]. This chromatographic resolution is essential for accurate quantification in complex matrices like oxidized almond, olive, and rapeseed oils, where multiple aldehydes co-occur. Using an authentic (E)-2-heptenal standard with documented RI on the specific column phase is necessary for method validation and peak assignment confidence.

Maillard-Derived Savory Flavor Engineering with Tunable Thiophene and Thiazole Yields

In the rational design of process flavors for meat analogs, bouillons, and savory snacks, (E)-2-heptenal's intermediate chain length provides a distinct reactivity level in the cysteine-glucose Maillard system—higher volatile output than (E)-2-octenal but lower than (E)-2-hexenal [Section 3, Evidence 3]. This intermediate position allows flavorists to tune the generation of 2-butylthiophene and related meaty aroma compounds by selecting the appropriate 2-alkenal chain length, rather than being constrained to the extreme reactivity profiles of C6 or C8 analogs.

Uremic Toxin Biomarker Panel Development for Chronic Kidney Disease Progression Monitoring

For clinical mass spectrometry laboratories developing targeted panels of protein-bound uremic toxins, 2-heptenal's 3.09-fold elevation in uremic plasma—the highest relative increase among C6–C8 2-alkenals—makes it a compelling candidate biomarker [Section 3, Evidence 5]. Its normal concentration of 17.7 µg/L and distinct GC/MS signature enable sensitive detection above background, while its differential accumulation relative to 2-octenal (only 1.25-fold) suggests unique renal handling that may correlate with disease stage. Researchers should source high-purity (E)-2-heptenal analytical standard grade for calibration curves in the 10–100 µg/L range.

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